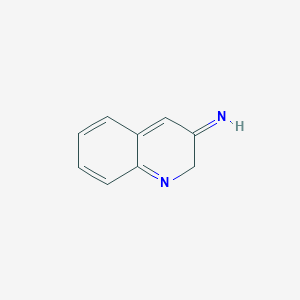![molecular formula C11H20O3Si B14253170 Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane CAS No. 255870-24-7](/img/structure/B14253170.png)
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane is a complex organic compound with a unique structure that includes a dioxin ring and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane typically involves the reaction of 2,2,5-trimethyl-4-methylidene-1,3-dioxin-6-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive silane and dioxin intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The dioxin ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of β-dicarbonyl compounds.
Medicine: Investigated for its role in synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silane group can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating selective reactions. The dioxin ring can participate in various chemical transformations, contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A related compound used as a precursor in organic synthesis.
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups but different organic backbones.
Uniqueness
Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane is unique due to its combination of a dioxin ring and a trimethylsilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry .
Propriétés
Numéro CAS |
255870-24-7 |
|---|---|
Formule moléculaire |
C11H20O3Si |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
trimethyl-[(2,2,5-trimethyl-6-methylidene-1,3-dioxin-4-yl)oxy]silane |
InChI |
InChI=1S/C11H20O3Si/c1-8-9(2)12-11(3,4)13-10(8)14-15(5,6)7/h2H2,1,3-7H3 |
Clé InChI |
WMRMJSPEWFVVMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(OC1=C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


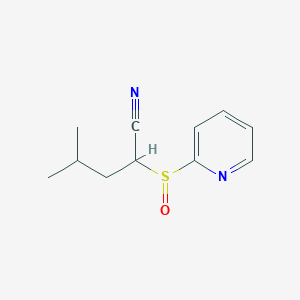

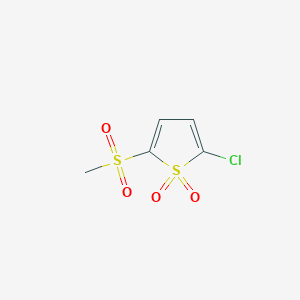
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
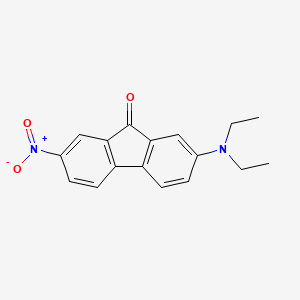
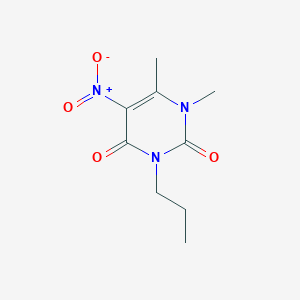
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
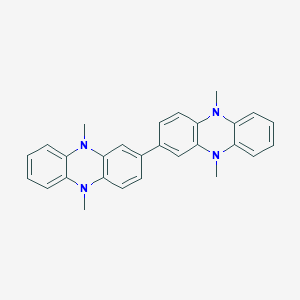
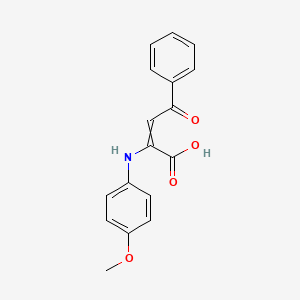
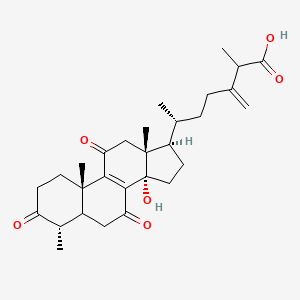
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

